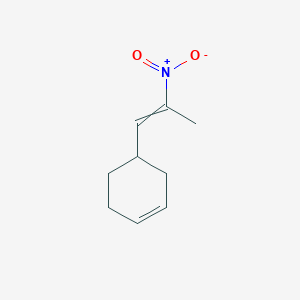
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a nitro group attached to a propene moiety, which is further connected to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the nitration of cyclohexene derivatives followed by the introduction of the propene moiety. This process typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like LAH, sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cyclohexene derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its nitro and propene moieties. The nitro group can participate in redox reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure with a carboxylate group instead of a nitro group.
2-[(4-Nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate: Contains a nitro group and a cyclohexene ring but with additional functional groups.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is unique due to its specific combination of a nitro group and a propene moiety attached to a cyclohexene ring
Propriétés
Numéro CAS |
143877-30-9 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-(2-nitroprop-1-enyl)cyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3 |
Clé InChI |
OWOHMVCQYROEPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1CCC=CC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)

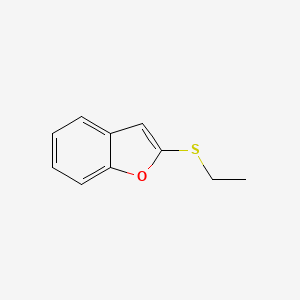
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
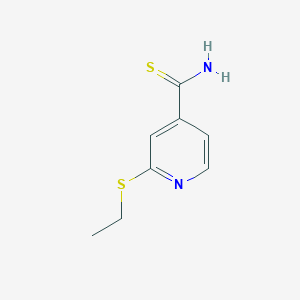
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
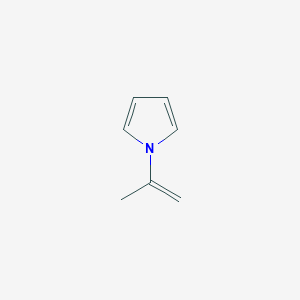

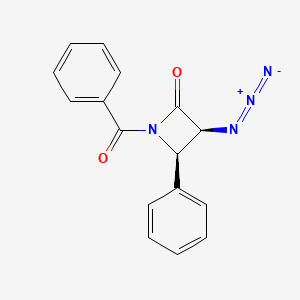
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



